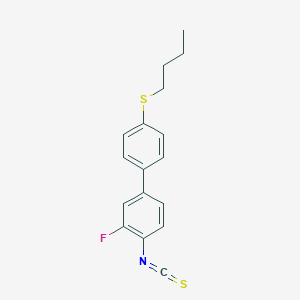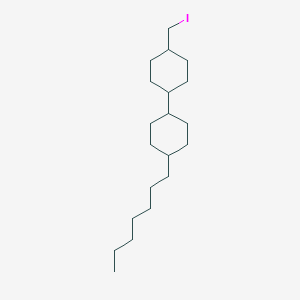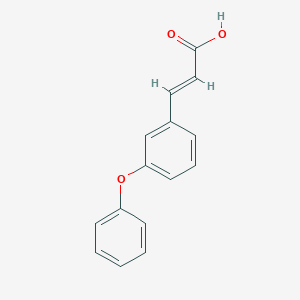
3-Phenoxycinnamic acid
概要
説明
3-Phenoxycinnamic acid is an organic compound with the molecular formula C15H12O3. It is a derivative of cinnamic acid, characterized by the presence of a phenoxy group attached to the cinnamic acid backbone. This compound is found naturally in various plants, including cinnamon, basil, and parsley, and has gained attention for its potential therapeutic and industrial applications.
科学的研究の応用
3-Phenoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It is being investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: It is used in the production of polymers, coatings, and as a flavoring agent in the food industry
Safety and Hazards
生化学分析
Biochemical Properties
It is known that cinnamic acid derivatives, including 3-Phenoxycinnamic acid, can interact with various enzymes and proteins
Cellular Effects
Cinnamic acid derivatives have been shown to have antioxidant and hypolipidemic activities, suggesting that they may influence cell function
Molecular Mechanism
It is known that cinnamic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans . It may interact with various enzymes and cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxybenzaldehyde with (trimethylsilyl)ketene bis(trimethylsilyl) acetal in the presence of potassium hydroxide in N,N-dimethylformamide at room temperature for five hours. The reaction mixture is then treated with ammonium chloride in water to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-Phenoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy or cinnamic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-phenoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
- 4-Phenoxycinnamic acid
- Cinnamic acid
- Ferulic acid
- Caffeic acid
Comparison: 3-Phenoxycinnamic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to cinnamic acid, it exhibits enhanced antioxidant and antimicrobial activities. Ferulic acid and caffeic acid, while also possessing antioxidant properties, differ in their structural features and specific biological activities .
特性
IUPAC Name |
(E)-3-(3-phenoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBBLWPDBZDHT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


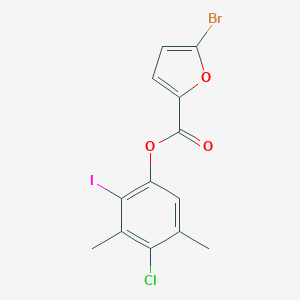

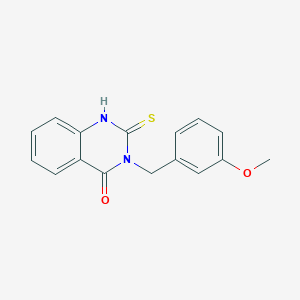
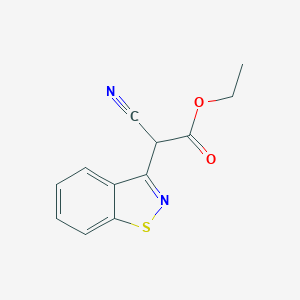

![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
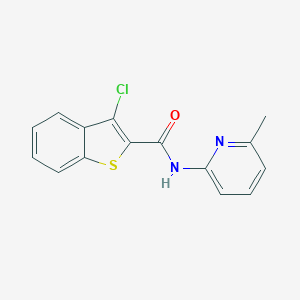

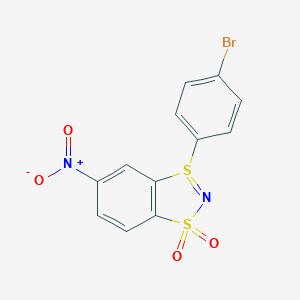
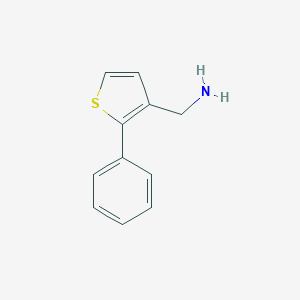
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
